3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal
CAS No.:
Cat. No.: VC18424640
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal -](/images/structure/VC18424640.png)
Specification
Molecular Formula | C10H8N2O2 |
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Molecular Weight | 188.18 g/mol |
IUPAC Name | 3-(1H-benzimidazol-2-yl)-2-oxopropanal |
Standard InChI | InChI=1S/C10H8N2O2/c13-6-7(14)5-10-11-8-3-1-2-4-9(8)12-10/h1-4,6H,5H2,(H,11,12) |
Standard InChI Key | KIMXFWMZSNODLE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CC(=O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(1H-Benzo[d]imidazol-2-yl)-2-oxopropanal features a benzimidazole core fused to a propanal chain. The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, with the nitrogen atoms at positions 1 and 3. The propanal substituent at position 2 introduces a ketone (C=O) at C2 and an aldehyde (CHO) at C3 (Figure 1). This arrangement creates two electrophilic centers: the aldehyde group, which participates in condensation reactions, and the ketone, which can undergo nucleophilic additions or reductions.
Spectral Characteristics
While direct spectral data for this compound are unavailable, analogs such as 2-arylhydrazonopropanals and 3-oxopropanal derivatives provide benchmarks:
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IR Spectroscopy: The aldehyde C=O stretch typically appears at 1680–1700 cm⁻¹, while the ketone C=O resonates at 1640–1665 cm⁻¹ . N-H stretches from the benzimidazole ring are observed at 3400–3450 cm⁻¹ .
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¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the benzimidazole ring appear as multiplets between δ 7.2–8.5 ppm, with imidazole NH protons as broad singlets near δ 12–15 ppm .
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Mass Spectrometry: Molecular ion peaks align with the formula C₁₁H₉N₃O₂ (M⁺ = 215.21), with fragmentation patterns involving loss of CO (28 amu) and CHO (29 amu) groups .
Synthetic Methodologies
Cyclocondensation of o-Phenylenediamine Derivatives
A common route to benzimidazole derivatives involves reacting o-phenylenediamine with carbonyl-containing compounds. For 3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal, a plausible synthesis begins with the condensation of o-phenylenediamine and 3-oxopropanal under acidic or microwave-assisted conditions .
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Enaminone Formation: Treat a methyl ketone (e.g., acetylacetone) with dimethylformamide dimethylacetal (DMFDMA) to form an enaminone.
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Diazotization and Coupling: React the enaminone with a diazotized aromatic amine to yield a hydrazonopropanal intermediate.
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Cyclization: Subject the intermediate to microwave irradiation with heterocyclic amines (e.g., 2-aminobenzimidazole) to form the benzimidazole-propanal hybrid.
Example:
Reaction of 2-(2-cyanophenylhydrazono)-3-oxopropanal with 2-aminobenzimidazole in dioxane under microwave irradiation yields the target compound in ~65% yield .
Reactivity and Functionalization
Aldehyde-Ketone Tautomerism
The propanal chain exhibits keto-enol tautomerism, with the enol form stabilized by conjugation with the benzimidazole ring. This tautomerism influences reactivity, as demonstrated in analogous compounds :
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Keto Form: Dominant in non-polar solvents; participates in nucleophilic additions at the ketone.
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Enol Form: Favored in polar solvents; reacts with electrophiles at the α-carbon.
Condensation Reactions
The aldehyde group undergoes condensation with nitrogen nucleophiles to form Schiff bases or heterocycles:
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With Hydrazine: Forms pyrazole derivatives via cyclocondensation .
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With Urea/Thiourea: Produces fused pyrimidine or triazine rings .
Case Study :
3-(1H-Benzo[d]imidazol-2-yl)-2-oxopropanal reacts with hydrazine hydrate in ethanol to yield 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-5-ol (Scheme 1). The reaction proceeds via nucleophilic attack at the aldehyde, followed by cyclization.
Analytical and Computational Characterization
X-ray Crystallography
While no crystal structure exists for this compound, related benzimidazole-propanals crystallize in monoclinic systems with intermolecular hydrogen bonds between NH and carbonyl groups .
Computational Studies
DFT calculations on analogous molecules predict:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localized at the carbonyl oxygens, favoring electrophilic attacks .
Challenges and Future Directions
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Synthetic Optimization: Current yields (~60–65%) require improvement via catalyst screening (e.g., organocatalysts) .
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Biological Screening: Prioritize in vitro assays for antimicrobial and kinase inhibition activity.
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Green Chemistry: Explore solvent-free microwave synthesis to enhance sustainability .
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